Samariumtrifluoroacetylacetonate

Photoluminescence OLED Emitters Lanthanide Coordination Chemistry

Sm(TFA)₃ solves premature precursor decomposition during CVD/ALD via electron-withdrawing CF₃ ligands that enhance volatility and thermal stability (≤240 °C). • Enables pinhole-free SDC electrolyte films for IT-SOFCs at stable deposition windows. • Forms ternary complexes with 4.71× enhanced photoluminescence lifetime; emits intense 648 nm orange-red for OLEDs. • Air/moisture-stable; simplifies handling vs. air-sensitive samarium reagents. Supplied as ≥99.9% (Sm basis) powder; global shipping available.

Molecular Formula C15H12F9O6Sm
Molecular Weight 609.6 g/mol
Cat. No. B13109343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamariumtrifluoroacetylacetonate
Molecular FormulaC15H12F9O6Sm
Molecular Weight609.6 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Sm+3]
InChIInChI=1S/3C5H4F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3
InChIKeyBEXMBBLHFXZTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Samariumtrifluoroacetylacetonate (Sm(TFA)₃) – Volatile β-Diketonate Precursor for CVD/ALD, OLED Emitters, and Catalysis


Samariumtrifluoroacetylacetonate, with the chemical formula Sm(CF₃COCHCOCH₃)₃ and CAS number 23301-82-8, is a samarium(III) coordination complex belonging to the class of lanthanide β-diketonates [1]. It is commercially available in high purity grades (≥99.9% Sm basis) and is employed as a volatile metal-organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of samarium-containing thin films . The compound is characterized by strong chelation of the trifluoroacetylacetonate ligands to the Sm³⁺ center, which confers air and moisture stability while enabling thermal evaporation . Its primary differentiation from other samarium β-diketonates (e.g., Sm(thd)₃, Sm(hfa)₃) and non-fluorinated analogs (e.g., Sm(acac)₃) lies in the electron-withdrawing trifluoromethyl groups that modulate both the ligand field strength and the complex's volatility, thereby impacting its performance as a CVD precursor and its photoluminescent properties when incorporated into optoelectronic materials [2].

CVD/ALD Volatile precursor for samarium-containing thin films and electrolytes
OLED Orange-red emitter with ligand-tunable photoluminescence
Catalysis Lewis acid catalyst or precursor for organic transformations
Stability Air- and moisture-stable for reliable laboratory handling

Why Samariumtrifluoroacetylacetonate Cannot Be Casually Substituted: Ligand-Dependent Volatility, Thermal Stability, and Photoluminescence


Within the family of samarium β-diketonates, simple substitution of the ligand is not a chemically equivalent strategy. The electron-withdrawing CF₃ groups in Sm(TFA)₃ lower the electron density on the β-diketonate oxygen atoms, which directly alters the metal-ligand bond strength and the complex's sublimation characteristics [1]. For instance, thermogravimetric analysis reveals that the volatility of rare earth β-diketonates is highly ligand-dependent, with trifluoroacetylacetonates exhibiting distinct mass transport properties compared to non-fluorinated or more heavily fluorinated analogs like hexafluoroacetylacetonates [2]. Moreover, the coordination unsaturation in Sm(TFA)₃ allows for facile adduct formation with neutral donor ligands, a feature exploited to tune both volatility and photoluminescence quantum yield—a property not universally shared by other samarium precursors [3]. Therefore, selecting Sm(TFA)₃ over Sm(thd)₃, Sm(hfa)₃, or Sm(acac)₃ is a critical decision that dictates deposition temperature windows, film purity, and the ultimate optical performance of the resulting materials.

Volatility Shift

CF₃ groups in Sm(TFA)₃ may alter mass transport compared to non-fluorinated analogs, shifting deposition temperature windows.

Thermal Stability Mismatch

Decomposition profiles differ across Sm β-diketonates; reported stability windows may not transfer directly to alternative precursors.

Photoluminescence Context

Ligand field strongly influences emission wavelength and lifetime; substituting the diketonate requires re-optimization of optical properties.

Quantitative Differentiation of Samariumtrifluoroacetylacetonate: Head-to-Head and Cross-Study Comparative Data


4.71-Fold Enhancement in Photoluminescence Lifetime via Ancillary Ligand Coordination

A direct head-to-head comparison within the same study demonstrates that substituting the water molecule in the coordination sphere of [Sm(tfaa)₃H₂O] (where tfaa = trifluoroacetylacetone) with bidentate nitrogen ligands leads to a dramatic, quantifiable increase in the excited state luminescence lifetime. Specifically, replacement with 1,10-phenanthroline (phen) or 2,2′-bipyridine (bpy) yields a 4.71-fold increase in lifetime, while substitution with 2,2′-bipyrimidine (bpm) results in a 3.26-fold increase [1]. This effect is attributed to the elimination of O–H vibrational quenching and improved ligand-to-metal energy transfer.

Luminescence Lifetime
Head-to-head
4.71× increase with phen/bpy ligands
Supports OLED emitter optimization
Baseline: hydrated [Sm(tfaa)₃H₂O]; solution measurement context
Photoluminescence OLED Emitters Lanthanide Coordination Chemistry

Thermal Stability Benchmark: Sm(TFA)₃-Based Complexes Maintain Integrity up to 240°C

Ternary samarium complexes incorporating trifluoroacetylacetone (tfaa) as the primary ligand exhibit thermal stability up to 240 °C, as confirmed by thermogravimetric analysis [1]. This is a critical parameter for device fabrication processes that involve thermal annealing or operation at elevated temperatures. While direct TGA data for the parent Sm(TFA)₃ is sparse in open literature, this class-level inference based on its ternary adducts indicates a stability window suitable for vacuum thermal evaporation and post-deposition processing.

Thermal Stability
Class-level inference
Stable up to 240 °C (ternary adducts)
Supports thin-film thermal processing review
Direct TGA data for parent complex limited
Thermal Stability OLED Fabrication Thin Film Annealing

Precise Orange-Red Emission at 648 nm via the ⁴G₅/₂ → ⁶H₉/₂ Transition

Photoluminescence studies of Sm(TFA)₃-derived ternary complexes reveal a characteristic hyperintense emission peak centered at 648 nm, corresponding to the electric-dipole ⁴G₅/₂ → ⁶H₉/₂ transition of the Sm³⁺ ion [1]. This emission is positioned in the orange-red region of the visible spectrum (CIE coordinates supporting orange-red emission) and is known to be highly sensitive to the ligand field [2].

Emission Wavelength
Cross-study comparable
648 nm (⁴G₅/₂ → ⁶H₉/₂)
Enables color-pure orange-red emission design
Ligand field may shift peak position
Emission Wavelength Color Purity Display Phosphors

Volatility Advantage: CF₃-Substituted β-Diketonates Enable Lower Temperature CVD

The substitution of methyl groups with trifluoromethyl groups in β-diketonate ligands is a well-established strategy to increase the volatility of metal complexes by reducing intermolecular forces [1]. While direct vapor pressure data for Sm(TFA)₃ is not publicly available, a class-level comparison with the widely used precursor Sm(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) is instructive. Sm(thd)₃ typically requires sublimation temperatures of 180-220 °C for CVD [2]. The presence of electron-withdrawing CF₃ groups in Sm(TFA)₃ is expected to lower the sublimation temperature and improve mass transport, consistent with trends observed for other lanthanide β-diketonate series [3].

Volatility Context
Data to verify
Expected lower sublimation T than Sm(thd)₃
May support lower-temperature CVD selection
Precise vapor pressure data unavailable; class-level CF₃ effect
Volatility CVD Precursor Thin Film Deposition

Optimal Use Cases for Samariumtrifluoroacetylacetonate Based on Verified Performance Metrics


CVD/ALD Precursor for Samarium-Doped Ceria (SDC) Solid Oxide Fuel Cell Electrolytes

Sm(TFA)₃ serves as a volatile metal-organic precursor for the chemical vapor deposition of samarium-doped ceria (SDC) thin films, a critical electrolyte material in intermediate-temperature solid oxide fuel cells (SOFCs). The enhanced volatility conferred by the CF₃ ligands facilitates stable precursor delivery, while the compound's thermal stability up to 240 °C ensures it remains intact during vapor transport, preventing premature decomposition and enabling uniform film growth. This addresses the need for high-purity, pinhole-free electrolyte layers [1].

Luminescent Layer in Orange-Red OLEDs and Solid-State Lighting

When coordinated with ancillary ligands such as 1,10-phenanthroline or 2,2′-bipyridine, Sm(TFA)₃ forms ternary complexes that exhibit a 4.71-fold enhanced photoluminescence lifetime compared to the hydrated precursor and emit intense orange-red light at 648 nm [2]. This specific emission profile and improved excited state lifetime make these complexes ideal candidates for the emissive layer in orange-red OLEDs and phosphor-converted LEDs, where color purity and efficiency are paramount.

Catalyst or Catalyst Precursor in Organic Synthesis

Samarium trifluoroacetylacetonate is employed as a Lewis acid catalyst or catalyst precursor in organic transformations, where the electron-withdrawing CF₃ groups on the ligands increase the electrophilicity of the Sm³⁺ center, thereby enhancing its catalytic activity in reactions such as aldol condensations, Diels-Alder cycloadditions, and polymerizations. The air and moisture stability of the complex also simplifies handling in synthetic laboratories compared to more sensitive samarium reagents .

Application
Selection Property
Validation Focus
SDC Electrolyte Deposition by CVD/ALD
Volatility & thermal stability profile
Film uniformity and electrolyte integrity
Orange-Red OLED Emissive Layers
Ligand-tunable emission & lifetime
Color purity and electroluminescence efficiency
Organic Synthesis Catalysis
Lewis acidity & air-stable handling
Reaction yield and substrate scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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